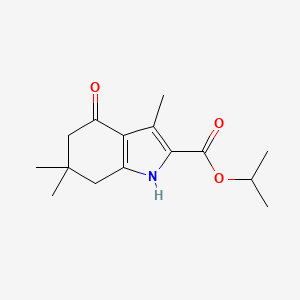![molecular formula C22H26N4O B4626251 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea
説明
The study of urea derivatives, such as N-substituted ureas, involves exploring their synthesis, molecular structure, and applications due to their significance in various biochemical and industrial processes. Compounds with urea linkages are known for their diverse chemical reactions and applications, including their role as intermediates in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Urea derivatives are typically synthesized through the reaction of isocyanates with amines. For instance, compounds similar to the target chemical have been synthesized by reacting substituted aniline with isocyanate compounds under controlled conditions to yield N-substituted ureas with desired substituents and structural features (Xie Xian-ye, 2007).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information on the molecular geometry, intramolecular hydrogen bonding, and the overall conformation of the compounds. For example, crystallographic studies have elucidated the planar nature of the urea scaffold due to intramolecular N–H···O hydrogen bonding, influencing the compound's physical and chemical properties (Xin-jian Song et al., 2008).
科学的研究の応用
Hydrogel Formation and Rheological Properties
Anion Tuning of Hydrogel Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, showcasing the tunability of gels' physical properties through anion identity. This finding suggests a method for customizing the rheological and morphological characteristics of low molecular weight salt hydrogels, potentially useful in creating materials with specific mechanical properties (Lloyd & Steed, 2011).
Catalytic and Enzyme Mimicry
Catechol Dioxygenase Mimicry
Iron(III) complexes of monophenolate ligands have been shown to mimic the function of catechol dioxygenases, enzymes involved in the metabolic breakdown of catechols. This research has implications for understanding enzyme mechanisms and designing catalysts for industrial applications (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-ones as Anticancer Agents
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated significant antitumor activity against human breast adenocarcinoma cell lines. This suggests potential for these compounds in developing new cancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-HIV Activity
Uracil and Urea Derivatives Against HIV-1
A series of 1-aromatic methyl-substituted uracil and urea derivatives have shown efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some compounds demonstrating significant anti-HIV-1 activity. This highlights their potential as bases for developing new antiretroviral drugs (Sakakibara et al., 2015).
Molecular Modeling and NLO Properties
Computational Modeling of Schiff Bases
Schiff base compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been characterized through experimental and computational methods, indicating significant nonlinear optical properties and potential application in materials science (Tanak, Agar, & Yavuz, 2011).
特性
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-5-18-9-11-20(12-10-18)23-22(27)24-21-16(3)25-26(17(21)4)14-19-8-6-7-15(2)13-19/h6-13H,5,14H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXTUTVHDPOJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)
![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)
![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)
